molecular formula C9H5Cl2N3O2 B11783935 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B11783935
M. Wt: 258.06 g/mol
InChI Key: ZTBKRERULYZGHA-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a 2,4-dichlorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole typically involves the nitration of a precursor compound. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled temperature and residence time to achieve high yields.

Industrial Production Methods

In an industrial setting, the synthesis can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and allowing precise control over reaction conditions . This method is advantageous over traditional batch reactors, which may require large amounts of solvents and generate significant waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

    Reduction: 3-(2,4-Dichlorophenyl)-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group can be selectively reduced or substituted, providing versatility in chemical synthesis and potential for diverse applications.

Properties

Molecular Formula

C9H5Cl2N3O2

Molecular Weight

258.06 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(7(11)3-5)9-8(14(15)16)4-12-13-9/h1-4H,(H,12,13)

InChI Key

ZTBKRERULYZGHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

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